molecular formula C23H32N4O2S2 B12468238 1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]

1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]

Katalognummer: B12468238
Molekulargewicht: 460.7 g/mol
InChI-Schlüssel: TXSUSJMENVMXTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA is a complex organic compound characterized by the presence of methoxyphenyl groups and thiourea moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions may require catalysts or specific temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA is unique due to its combination of methoxyphenyl and thiourea groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C23H32N4O2S2

Molekulargewicht

460.7 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3-[7-[(4-methoxyphenyl)carbamothioylamino]heptyl]thiourea

InChI

InChI=1S/C23H32N4O2S2/c1-28-20-12-8-18(9-13-20)26-22(30)24-16-6-4-3-5-7-17-25-23(31)27-19-10-14-21(29-2)15-11-19/h8-15H,3-7,16-17H2,1-2H3,(H2,24,26,30)(H2,25,27,31)

InChI-Schlüssel

TXSUSJMENVMXTN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=S)NCCCCCCCNC(=S)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.